2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the broad substrate scope suggest potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaOCl and MnO2, reducing agents, and various bases and acids for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound exhibits various biological activities, including acting as inhibitors for enzymes like JAK1 and JAK2, which are targets for treating diseases such as cancer and autoimmune disorders.
Material Sciences: It is used in the development of efficient light-emitting materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to these enzymes and inhibits their activity, thereby modulating signaling pathways involved in cell proliferation and immune responses . Additionally, its role as a PDE inhibitor involves blocking the breakdown of cyclic adenosine monophosphate (cAMP), leading to vasodilation and improved cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Uniqueness
2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features and the broad range of biological activities it exhibits. Its ability to act as both a JAK inhibitor and a PDE inhibitor highlights its versatility and potential for therapeutic applications .
Properties
Molecular Formula |
C19H18N4 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H18N4/c1-13-8-10-15(11-9-13)17-12-18(16-6-4-3-5-7-16)23-19(21-17)20-14(2)22-23/h3-12,18H,1-2H3,(H,20,21,22) |
InChI Key |
CWUSRBONXABKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)C)N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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